molecular formula C12H24O3 B1240105 (3R)-3-Hydroxydodecanoic acid CAS No. 28254-78-6

(3R)-3-Hydroxydodecanoic acid

Cat. No.: B1240105
CAS No.: 28254-78-6
M. Wt: 216.32 g/mol
InChI Key: MUCMKTPAZLSKTL-LLVKDONJSA-N
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Description

(R)-3-hydroxylauric acid is the (R)-enantiomer of 3-hydroxylauric acid. An intermediate in fatty acid biosynthesis. It has a role as a human metabolite. It is a (3R)-3-hydroxy fatty acid and a 3-hydroxylauric acid. It is an enantiomer of a (S)-3-hydroxylauric acid.

Properties

IUPAC Name

(3R)-3-hydroxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCMKTPAZLSKTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

764693-01-8
Record name (R)-3-Hydroxydodecanoic acid isotactic homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764693-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30415603
Record name (3R)-3-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-3-Hydroxydodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010728
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28254-78-6
Record name (-)-3-Hydroxydodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28254-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled solution of methyl 3-oxododecanoate in methanol was added sodium borohydride (83 mg). After stirring for 20 minutes, 1N-hydrochloric acid (2.2 ml) was added. After concentration, the residue was dissolved in ethyl acetate (30 ml) and 0.1 N-hydrochloric acid (20 ml). The organic phase was washed with water (20 ml), saturated aqueous sodium bicarbonate (20 ml), and brine (20 ml), dried, and concentrated. The residue was dissolved in methanol (3 ml), and to this solution was added 1N-sodium hydroxide (2.4 ml). The mixture was refluxed for an hour, and diluted with water (30 ml). This aqueous solution was washed with dichloromethane (20 ml), acidified with 1N-hydrochloric acid (2.6 ml), and extracted with ethyl acetate (30 ml). This organic phase was washed with brine (20 ml), dried, and concentrated. The residue was recrystallized from a mixture of ethyl acetate (1 ml) and n-hexane (3 ml) to give 3-hydroxydodecanoic acid (0.27 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of (R)-3-hydroxydodecanoic acid in bacterial lipopolysaccharides?

A1: (R)-3-hydroxydodecanoic acid serves as a key building block in the lipid A component of LPS. Lipid A typically consists of a disaccharide backbone with phosphate groups attached and fatty acid chains linked to the sugar molecules. (R)-3-hydroxydodecanoic acid is often found attached to the sugar backbone through an amide linkage, contributing to the overall structure and amphiphilic nature of lipid A. [, , , , ]

Q2: How does the acylation pattern of lipid A, particularly involving (R)-3-hydroxydodecanoic acid, influence its biological activity?

A2: Research shows that the number and type of fatty acid chains attached to lipid A, including (R)-3-hydroxydodecanoic acid, can significantly impact its biological activity. For instance, in Pseudomonas aeruginosa, the major lipid A component is penta-acylated, lacking one (R)-3-hydroxydecanoic acid residue compared to the hexa-acylated form. This difference in acylation contributes to the lower endotoxic activity observed with P. aeruginosa LPS. [, , ]

Q3: Can you elaborate on the heterogeneity observed in lipid A structures regarding (R)-3-hydroxydodecanoic acid and other fatty acids?

A3: Lipid A structures often exhibit significant heterogeneity, particularly in the types and arrangement of fatty acid chains. While (R)-3-hydroxydodecanoic acid is commonly found, variations exist in the other fatty acids present and their positions on the disaccharide backbone. For example, in Plesiomonas shigelloides O74, three major lipid A forms have been identified, all containing (R)-3-hydroxydodecanoic acid but differing in the secondary acyl residues at specific positions. This heterogeneity can influence the interaction of LPS with host immune cells and modulate its biological effects. []

Q4: Are there any known instances where (R)-3-hydroxydodecanoic acid is found outside the context of LPS?

A4: Yes, (R)-3-hydroxydodecanoic acid has also been identified as an antifungal metabolite produced by certain lactic acid bacteria (LAB). [] The mechanism by which it exerts its antifungal activity and its potential applications in food preservation or other fields require further investigation.

Q5: How does the structure of (R)-3-hydroxydodecanoic acid lend itself to characterization by spectroscopic methods?

A5: The structure of (R)-3-hydroxydodecanoic acid, with its hydroxyl group and long alkyl chain, makes it amenable to analysis by various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy can provide information about the connectivity and stereochemistry of the molecule. Mass spectrometry (MS) techniques, including MALDI-TOF and ESI-MS, can be used to determine the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , , ]

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